REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=[O:5].ClOC(C)(C)C.[CH3:23][S:24][CH2:25][C:26](OCC)=[O:27].C(N(CC)CC)C>C(Cl)Cl>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([C:4]([C:3]2[CH:13]=[CH:14][CH:15]=[C:16]3[C:2]=2[NH:1][C:26](=[O:27])[CH:25]3[S:24][CH3:23])=[O:5])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=C(C=C2)Cl)C=CC=C1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CSCC(=O)OCC
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated dropwise with 12.4 g
|
Type
|
CUSTOM
|
Details
|
2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
WASH
|
Details
|
The solution was then washed with water
|
Type
|
TEMPERATURE
|
Details
|
to reflux at which time 1N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
resulting precipitate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
giving 10 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C=2C=CC=C3C(C(NC23)=O)SC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |